molecular formula C8H6F3NO3 B6205634 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1806497-13-1

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B6205634
CAS No.: 1806497-13-1
M. Wt: 221.1
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Description

5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is a high-value nicotinic acid derivative designed for research and development in the agrochemical and pharmaceutical industries. This compound features a trifluoromethyl (CF3) group, a pyridine ring, and a carboxylic acid moiety, making it a versatile building block for synthesizing novel active ingredients. Key Research Applications & Value: Agrochemical Intermediates: Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in modern crop protection agents . This carboxylic acid is a key intermediate for developing new pesticides, including fungicides, herbicides, and insecticides . Researchers can functionalize the carboxylic acid group to create amide or ester derivatives, or use the pyridine ring for further coupling reactions to build more complex molecules for screening against pest targets . Pharmaceutical Building Blocks: The TFMP scaffold is present in several approved pharmaceutical and veterinary products, with many more candidates in clinical trials . The unique properties of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a critical precursor in medicinal chemistry programs aimed at discovering new therapeutic agents . Chemical Properties and Synthesis: The biological activity of TFMP derivatives is attributed to the strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σ p = 0.54) and the unique characteristics of the pyridine moiety . This combination can significantly impact a molecule's acidity, conformation, and biomolecular interactions. This specific methoxy-trifluoromethyl substituted nicotinic acid can be synthesized via methods such as the hydrolysis of corresponding 5-halo-6-trifluoromethylpyridine-3-carbonitriles . Usage Note: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1806497-13-1

Molecular Formula

C8H6F3NO3

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation via Enamine Cyclization

A patent by EP2821399A1 describes constructing the pyridine core using 4,4,4-trifluoro-3-oxobutanoyl chloride as the trifluoromethyl source. Reaction with enamine derivatives under basic conditions yields dihydropyridine intermediates, which undergo oxidation to form the aromatic system:

4,4,4-Trifluoro-3-oxobutanoyl chloride+EnamineBaseDihydropyridineOxidationPyridine-3-carboxylate\text{4,4,4-Trifluoro-3-oxobutanoyl chloride} + \text{Enamine} \xrightarrow{\text{Base}} \text{Dihydropyridine} \xrightarrow{\text{Oxidation}} \text{Pyridine-3-carboxylate}

Regioselective Functionalization of Halogenated Pyridines

Chloro-to-Methoxy Substitution

PubMed study (11767084) highlights regioselective amination and alkoxylation of 2,6-dichloro-3-trifluoromethylpyridine. Using N-benzylmethylamine , the 6-position is selectively aminated (>98% regioselectivity), leaving the 2-chloro group for methoxy substitution:

2,6-Dichloro-3-trifluoromethylpyridineN-Benzylmethylamine2-Chloro-6-(N-benzyl-N-methyl)aminopyridineNaOMe2-Methoxy-6-methylaminopyridine\text{2,6-Dichloro-3-trifluoromethylpyridine} \xrightarrow{\text{N-Benzylmethylamine}} \text{2-Chloro-6-(N-benzyl-N-methyl)aminopyridine} \xrightarrow{\text{NaOMe}} \text{2-Methoxy-6-methylaminopyridine}

Hydrolysis of the 3-trifluoromethyl group to a carboxylic acid is achieved using excess sodium methoxide followed by acid treatment, yielding 85–92% purity.

Hydrogenolytic Dehalogenation and Carboxylation

Catalytic Hydrogenation of Chloronicotinic Acids

ChemicalBook outlines a route starting with 2-chloro-6-trifluoromethylnicotinic acid , which undergoes hydrogenation over 5% Pd/C in methanol to remove the 2-chloro group. Subsequent nitration at position 5 introduces a nitro group, which is reduced to an amine and substituted with methoxy:

StepReagents/ConditionsYield
HydrogenationH₂, Pd/C, MeOH, 25°C, 12h90%
NitrationHNO₃, H₂SO₄, 0°C75%
ReductionH₂, Ra-Ni, EtOH88%
Methoxy SubstitutionNaOMe, CuI, DMF, 80°C82%

This method requires careful control of nitration regiochemistry, as the trifluoromethyl group directs electrophilic substitution to position 5.

Direct Carboxylation of Trifluoromethylpyridines

Hydrolysis of Trifluoromethyl Groups

J-STAGE research demonstrates converting 3-trifluoromethyl groups to carboxylic acids via alkaline hydrolysis. Using 5-methoxy-6-trifluoromethylpyridine , reaction with 10% NaOH at 100°C for 24h yields the carboxylic acid:

5-Methoxy-6-(trifluoromethyl)pyridineNaOH, Δ5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid\text{5-Methoxy-6-(trifluoromethyl)pyridine} \xrightarrow{\text{NaOH, Δ}} \text{5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid}

This single-step method achieves 68% yield but requires harsh conditions that may degrade sensitive substituents.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

EP2821399A1 emphasizes scalability using continuous flow systems to enhance reaction control and reduce costs. Key parameters include:

  • Residence Time : 30–60 minutes for cyclocondensation

  • Temperature Gradient : 80°C (Zone 1) → 120°C (Zone 2)

  • Catalyst Recycling : Pd/C recovered with >95% efficiency

A comparative analysis of batch vs. flow synthesis shows a 40% reduction in byproducts under flow conditions.

Stability and Purification Challenges

Chromatographic Separation

Reverse-phase HPLC with a C18 column (MeCN:H₂O:0.1% TFA) resolves regioisomeric impurities, ensuring >99% purity for pharmaceutical applications.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Recent advances use visible-light catalysis to introduce trifluoromethyl groups post-cyclization. Irradiation of 5-methoxypyridine-3-carboxylic acid with CF₃I and Ru(bpy)₃Cl₂ achieves 55% yield at position 6, though scalability remains unproven .

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) enables diverse transformations:

2.1. Esterification

  • Reaction Conditions : Acid catalysts (e.g., H2SO4) with alcohols (e.g., methanol, ethanol).

  • Products : Methyl/ethyl esters of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid.

2.2. Amidation

  • Reaction Conditions : Coupling agents (e.g., DCC, HOBt) with amines (e.g., NH3, primary/secondary amines).

  • Products : Amides (e.g., N-hydroxybenzotriazole esters).

2.3. Decarboxylation

  • Reaction Conditions : Strong bases (e.g., NaOH, K2CO3) under high-temperature conditions.

  • Products : Pyridine derivatives with loss of CO2.

Reaction TypeReagents/ConditionsProduct Example
EsterificationH2SO4, MeOHMethyl ester
AmidationDCC, NH3Amide derivative
DecarboxylationNaOH, ΔPyridine core

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group (-CF3) is generally inert but can participate in specific transformations under harsh conditions:

3.1. Nucleophilic Substitution

  • Mechanism : Methoxide attack on CF3, leading to elimination of fluoride and formation of reactive intermediates .

  • Conditions : Excess NaOMe, followed by acid hydrolysis.

  • Products : Carboxylic esters (e.g., methyl esters) .

3.2. Elimination Reactions

  • Mechanism : Loss of fluoride ions from CF3 under strong nucleophilic conditions .

  • Conditions : High-temperature methoxide treatment.

  • Products : Aromatic derivatives with modified substituents .

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) is susceptible to demethylation and substitution:

4.1. Demethylation

  • Reaction Conditions : Strong acids (e.g., HBr, HI) or Lewis acids (e.g., AlCl3).

  • Products : Phenolic derivatives (e.g., 6-(trifluoromethyl)pyridine-3-carboxylic acid).

4.2. Nucleophilic Aromatic Substitution

  • Mechanism : Substitution of methoxy with nucleophiles (e.g., NH3, amines).

  • Conditions : High temperatures, strong bases.

  • Products : Amino or alkylamino derivatives .

5.1. Hydrolysis of Trifluoromethyl to Carboxylic Acid

Mechanism :

  • Deprotonation : Methoxide deprotonates the ionizable group (e.g., methylamino).

  • Elimination : Loss of fluoride, forming a reactive intermediate.

  • Rearomatization : Attack by methoxide, followed by elimination of additional fluorides to yield the carboxylic acid .

5.2. Methoxylation via Nucleophilic Substitution

Mechanism :

  • Methoxide Attack : Substitution of halogen (e.g., Cl) at position 2 of pyridine.

  • Formation of Methoxy Group : Regioselective substitution under controlled conditions .

Reaction Stability and Limitations

  • CF3 Group Stability : Generally inert under mild conditions but reactive under strong nucleophilic or basic environments .

  • Pyridine Ring Reactivity : Deactivated due to electron-withdrawing groups, limiting electrophilic substitution.

Comparative Analysis of Reaction Conditions

Reaction TypeTemperature RangeYield RangeKey References
Hydrolysis50–100°C80–95%
Esterification25–50°C70–90%
Amidation0–25°C60–85%
Demethylation100–150°C50–80%

Scientific Research Applications

Pharmaceutical Applications

5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid has shown promise in several pharmaceutical applications:

  • Calcium Channel Blockers : Compounds related to this structure have been identified as potential calcium channel blockers, which are crucial in treating cardiovascular diseases .
  • Vanilloid Receptor Antagonists : Some derivatives act as antagonists for vanilloid receptors, which are involved in pain pathways, indicating potential use in analgesics .
  • Antimicrobial Properties : Research has suggested that trifluoromethylpyridines may exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Agrochemical Applications

In agrochemistry, trifluoromethylpyridines are recognized for their effectiveness as herbicides and pesticides. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds against various pests and weeds. For instance:

  • Herbicide Development : Trifluoromethylpyridines are utilized in formulating herbicides that target specific weed species while minimizing damage to crops .

Case Studies

  • Synthesis and Characterization : A study published in the Journal of Fluorine Chemistry detailed the synthesis of various trifluoromethylpyridine derivatives and their biological evaluations. The results highlighted their effectiveness as intermediates in pharmaceutical synthesis .
  • Agrochemical Efficacy : Research conducted on the application of trifluoromethylpyridines in agricultural settings demonstrated significant reductions in pest populations when used as part of integrated pest management strategies. These findings support their role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Properties

The table below compares structural analogs based on substituents at positions 5 and 6:

Compound Name Substituents (Position 5/6) Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Findings References
5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid OCH₃ / CF₃ C₈H₆F₃NO₂ 205.14 1105979-57-4 Intermediate in drug discovery; chiral building block in enantioselective synthesis .
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid Cl / CF₃ C₇H₃ClF₃NO₂ 225.56 749875-05-6 Precursor for agrochemicals; used in halogen-exchange syntheses .
5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid F / CF₃ C₇H₃F₄NO₂ 209.10 Not provided Synthesized via nucleophilic fluorination; potential antiviral activity .
6-(Trifluoromethyl)nicotinic acid (parent compound) H / CF₃ C₇H₄F₃NO₂ 191.11 Not provided Biochemical reagent for life science research .
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid Cyclohexyl / CF₃OCH₂CF₃ C₁₆H₁₆F₆NO₃ 408.30 Not provided Binds human FABP4 with IC₅₀ = 0.0345 µM; enhanced lipophilicity improves target affinity .
Flupyrsulfuron SO₂NHC(O)NH(4,6-dimethoxypyrimidin-2-yl) / CF₃ C₁₄H₁₃F₃N₄O₇S 438.34 150315-10-9 Herbicide; inhibits acetolactate synthase in plants .

Biological Activity

5-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid (MTPCA) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to detail the biological activity of MTPCA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

MTPCA features a pyridine ring substituted with a methoxy group at position 5 and a trifluoromethyl group at position 6. The carboxylic acid group at position 3 enhances its solubility and potential interactions with biological targets. The presence of the trifluoromethyl group is particularly noteworthy, as it often contributes to increased metabolic stability and bioactivity.

Antimicrobial Activity

Research indicates that MTPCA exhibits significant antimicrobial properties. In a study comparing various pyridine derivatives, MTPCA demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways essential for bacterial survival.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
MTPCAE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

MTPCA has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that MTPCA induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed that treatment with MTPCA resulted in increased levels of cleaved caspase-3, indicating activation of the intrinsic apoptotic pathway.

Case Study: MTPCA in Cancer Research
In a comparative study, MTPCA was tested against doxorubicin, a well-known chemotherapeutic agent. The results indicated that MTPCA exhibited comparable cytotoxicity with an IC50 value of 5 µM against MCF-7 cells, suggesting its potential as an alternative or adjunctive therapeutic agent in cancer treatment.

The biological activity of MTPCA is attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation. The trifluoromethyl group enhances binding affinity to these targets, increasing the compound's efficacy.

Enzyme Inhibition Example

Inhibition studies revealed that MTPCA acts as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism in cancer cells. The compound's structure allows it to fit into the active site of BCATs effectively, blocking substrate access.

Comparative Analysis with Similar Compounds

MTPCA's unique structure offers advantages over other pyridine derivatives. For example, while other compounds like 2-chloro-3-methylquinoline-4-carboxylic acid show some biological activity, they lack the trifluoromethyl group that enhances metabolic stability and bioactivity.

Compound Biological Activity Notable Features
This compoundAntimicrobial, AnticancerTrifluoromethyl enhances potency
2-Chloro-3-methylquinoline-4-carboxylic acidModerate AntimicrobialLacks trifluoromethyl substitution

Q & A

Q. Basic Research Focus

  • ¹H NMR : The pyridine ring protons (H-2, H-4) show distinct splitting patterns. For example, H-4 in 5-chloro-6-CF₃-pyridine-3-carboxylic acid appears as a singlet at δ 8.56 ppm due to deshielding by the electron-withdrawing CF₃ group .
  • ¹³C NMR : The CF₃ carbon resonates at δ ~121.8 ppm (q, J = 276 Hz), while the carboxylic acid carbon appears at δ ~167.9 ppm .
  • HRMS : Exact mass calculations (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) confirm molecular formula integrity .

What factors influence the stability of 5-methoxy-6-CF₃-pyridine-3-carboxylic acid under acidic or basic conditions?

Advanced Research Focus
The compound is prone to hydrolysis under strong acidic conditions (e.g., 10 N HCl at 100°C), which can cleave the methoxy group or decarboxylate the carboxylic acid . Stability assays show:

  • Acidic Conditions : Degradation occurs within 3 hours at pH < 2.
  • Basic Conditions : The carboxylic acid deprotonates (pKa ~3.7), forming a carboxylate salt that enhances solubility but may reduce reactivity in coupling reactions .
    Mitigation : Use buffered solutions (pH 4–6) during purification and storage .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
Density functional theory (DFT) calculations reveal that the electron-deficient pyridine ring (due to CF₃ and COOH groups) directs nucleophilic attack to the 2-position. The methoxy group at C-5 exerts steric hindrance, reducing reactivity at C-6 .
Application : Simulate Fukui indices to identify electrophilic hotspots or use molecular docking to study interactions with biological targets (e.g., enzymes) .

Why do reported yields vary for halo derivatives of this compound (e.g., 5-Cl vs. 5-Br analogs)?

Data Contradiction Analysis
In -Br-6-CF₃-pyridine-3-carboxylic acid (97% yield) outperforms 5-Cl (70%) and 5-I (70%) derivatives. This discrepancy arises from:

  • Halogen Reactivity : Br⁻ is a better leaving group than Cl⁻ in SNAr reactions.
  • Purification Efficiency : Brominated derivatives crystallize more readily, simplifying isolation .
    Recommendation : Use KI/KF exchange for halogen tuning or employ flow chemistry to improve reproducibility .

What strategies are effective for purifying 5-methoxy-6-CF₃-pyridine-3-carboxylic acid from byproducts?

Q. Methodological Focus

  • Chromatography : CombiFlash silica gel columns with cyclohexane/EtOAc (7:3) effectively separate carboxylic acid products from ester or nitrile intermediates .
  • Recrystallization : Use ethanol/water mixtures (1:3) to exploit pH-dependent solubility. The carboxylic acid precipitates at pH 4–5 .
  • TLC Monitoring : Rf values of 0.3–0.5 in EtOAc/hexane (1:1) indicate purity .

How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?

Advanced Research Focus
The CF₃ group increases lipophilicity (logP ~2.1) and electron-withdrawing effects, stabilizing the pyridine ring against metabolic oxidation. In medicinal chemistry, this enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Experimental Validation : Compare IC₅₀ values of CF₃ vs. CH₃ analogs in enzyme assays .

What are the limitations of current synthetic routes for scale-up to multi-gram quantities?

Q. Advanced Research Focus

  • Cost : Trifluoromethylation reagents (e.g., CF₃Cu) are expensive.
  • Safety : Exothermic reactions (e.g., nitrile hydrolysis) require controlled heating .
    Improvements : Catalytic trifluoromethylation (e.g., using Pd/CF₃X) or continuous-flow reactors to enhance scalability .

How can the carboxylic acid moiety be functionalized for downstream applications?

Q. Methodological Focus

  • Esterification : Use SOCl₂/MeOH to form methyl esters for amide coupling.
  • Decarboxylation : Heat with CuO at 200°C to remove COOH, generating 5-methoxy-6-CF₃-pyridine .
  • Peptide Coupling : Activate with EDC/HOBt for conjugation to amino groups .

What analytical techniques differentiate this compound from its positional isomers (e.g., 4-CF₃ vs. 6-CF₃)?

Q. Advanced Research Focus

  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3200 cm⁻¹) and CF₃ bends (~1120 cm⁻¹) vary with substitution patterns .
  • X-ray Crystallography : Resolves methoxy and CF₃ positions on the pyridine ring .
  • ¹⁹F NMR : CF₃ groups show distinct chemical shifts (δ −66.5 ppm for 6-CF₃ vs. δ −63.2 ppm for 4-CF₃) .

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